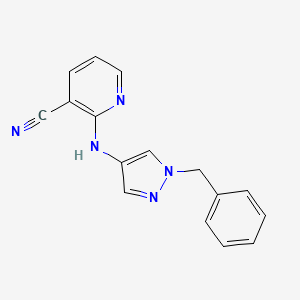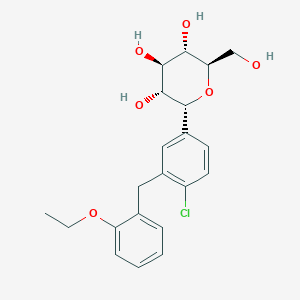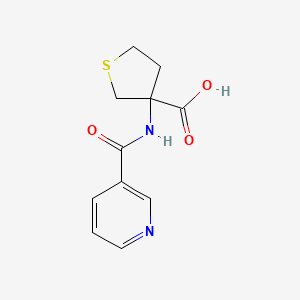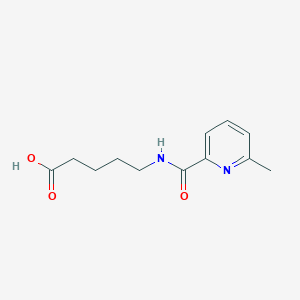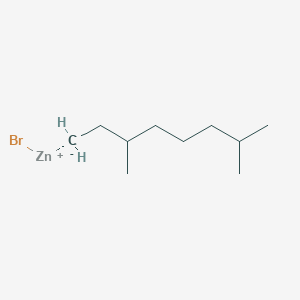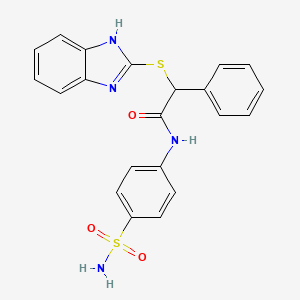![molecular formula C13H10BrClOZn B14893258 4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and other organoboron compounds.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: It aids in the development of bioactive compounds and drug discovery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through the formation of carbon-carbon bonds via cross-coupling reactions. The mechanism involves the oxidative addition of the organozinc reagent to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the chlorophenoxy group.
Benzylzinc bromide: Contains a benzyl group instead of the chlorophenoxy group.
4-Fluorophenylzinc bromide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .
Propriétés
Formule moléculaire |
C13H10BrClOZn |
|---|---|
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MJRBFMQVVKVZRB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=CC=[C-]C=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


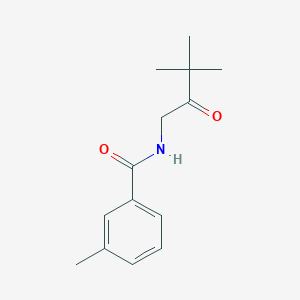
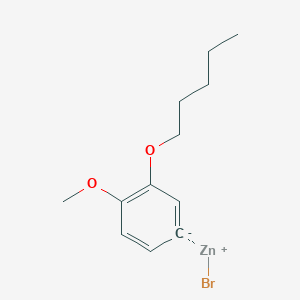
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
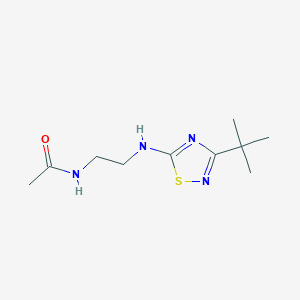
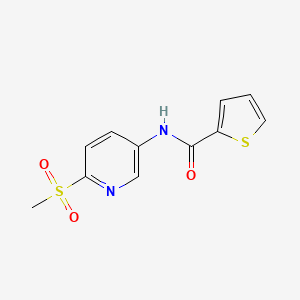
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
